
(2S,3S)-3-Amino-2-methyl-3-phenylpropanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S)-3-Amino-2-methyl-3-phenylpropanoic acid hydrochloride is a chiral amino acid derivative. It is known for its unique stereochemistry and potential applications in various fields, including pharmaceuticals and organic synthesis. The compound is characterized by the presence of an amino group, a methyl group, and a phenyl group attached to a propanoic acid backbone, with the hydrochloride salt form enhancing its solubility and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-Amino-2-methyl-3-phenylpropanoic acid hydrochloride typically involves the asymmetric reduction of a precursor compound. One common method includes the use of carbonyl reductase from Lactobacillus fermentum to catalyze the reduction of 2-chloro-β-ketoester, forming the desired chiral compound . The reaction conditions often involve the use of glucose dehydrogenase as a cofactor and a hydrogen donor to facilitate the reduction process.
Industrial Production Methods
Industrial production of this compound may involve similar enzymatic reduction methods, scaled up for higher yields. The use of engineered bacteria containing the necessary enzymes can enhance the efficiency and sustainability of the production process. The method is environmentally friendly and suitable for large-scale applications due to its high substrate concentration and product yield .
化学反应分析
Types of Reactions
(2S,3S)-3-Amino-2-methyl-3-phenylpropanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions to form amides or other substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and acyl chlorides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired stereochemistry and product yield.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and amides, depending on the specific reaction and conditions used.
科学研究应用
(2S,3S)-3-Amino-2-methyl-3-phenylpropanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a chiral building block in organic synthesis, aiding in the construction of complex molecules with specific stereochemistry.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein folding due to its chiral nature.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of (2S,3S)-3-Amino-2-methyl-3-phenylpropanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into enzyme active sites or receptor binding pockets with high specificity, influencing biological pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
(2S,3R)-3-Methylglutamate: Another chiral amino acid derivative with similar applications in organic synthesis and pharmaceuticals.
(2S,3S)-3-Methylglutamine: Used in the synthesis of peptides and as a building block in medicinal chemistry.
Uniqueness
(2S,3S)-3-Amino-2-methyl-3-phenylpropanoic acid hydrochloride is unique due to its specific stereochemistry and the presence of a phenyl group, which can influence its reactivity and interactions with biological molecules. This makes it a valuable compound in the synthesis of chiral drugs and in studies of stereochemical effects in biological systems.
属性
分子式 |
C10H14ClNO2 |
|---|---|
分子量 |
215.67 g/mol |
IUPAC 名称 |
(2S,3S)-3-amino-2-methyl-3-phenylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7(10(12)13)9(11)8-5-3-2-4-6-8;/h2-7,9H,11H2,1H3,(H,12,13);1H/t7-,9-;/m0./s1 |
InChI 键 |
GEZVTRMGOUQUGI-KUSKTZOESA-N |
手性 SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)N)C(=O)O.Cl |
规范 SMILES |
CC(C(C1=CC=CC=C1)N)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



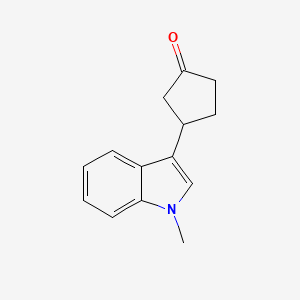

![2-Methyl-3-phenylimidazo[1,2-a]pyridine](/img/structure/B11891048.png)



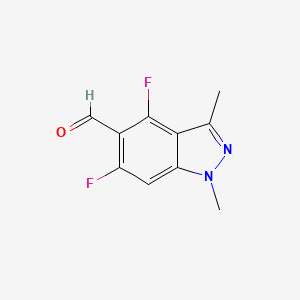
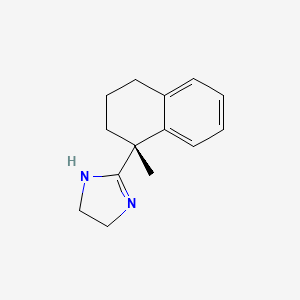
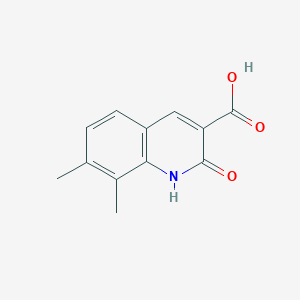
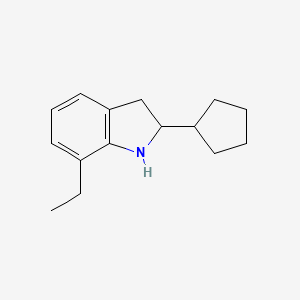
![2,3-Dimethylchromeno[4,3-c]pyrazol-4(2H)-one](/img/structure/B11891098.png)
![8-Amino-5-chloro-2,3-dihydroimidazo[1,2-c]pyrimidine-7-carboxylic acid](/img/structure/B11891112.png)

